3-Methoxy-2,2,3-trimethylcyclobutan-1-ol
Overview
Description
“3-Methoxy-2,2,3-trimethylcyclobutan-1-ol” is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 3-methoxy-2,2,3-trimethylcyclobutanol .
Molecular Structure Analysis
The InChI code for “3-Methoxy-2,2,3-trimethylcyclobutan-1-ol” is 1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3 . This indicates that the molecule consists of a cyclobutanol ring with three methyl groups and one methoxy group attached.
Physical And Chemical Properties Analysis
“3-Methoxy-2,2,3-trimethylcyclobutan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.
Scientific Research Applications
Chemical Reactions and Syntheses
Reaction with Excited State 1-Cyanonaphthalene : Gassman and Carroll (1986) explored the reaction of 1,2,2-Trimethylbicyclo[1.1.0]butane with excited state 1-cyanonaphthalene. This reaction, conducted in methanol, produced cis- and trans-1-methoxy-2,2,3-trimethylcyclobutane, among other compounds. This work suggests potential applications in the field of organic synthesis and photoreactions (Gassman & Carroll, 1986).
Construction of Functionalized Methylenecyclobutene : Yao and Shi (2007) discussed the Lewis acid-catalyzed reactions between arylmethylenecyclopropanes and 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol. This process generated functionalized methylenecyclobutene and cyclobutane derivatives, indicating its significance in creating complex organic structures (Yao & Shi, 2007).
Molecular Interaction Studies
- Photoelectron Spectra Analysis : Stunnenberg, Cerfontain, and Terpstra (2010) investigated the photoelectron spectra of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane. Their study provides insights into the electronic structures of such compounds, which can be crucial for understanding molecular interactions and reactivities (Stunnenberg, Cerfontain, & Terpstra, 2010).
Potential Biological and Medicinal Applications
Antimicrobial Activity Study : Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands containing thiazoles and cyclobutane rings and evaluated their antimicrobial activities. This research points to possible applications of such compounds in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Anticancer Activity : Romagnoli et al. (2015) explored the synthesis and anticancer activity of 3-arylaminobenzofuran derivatives. The presence of a methoxy group in these compounds was a key factor in their antiproliferative activity against cancer cells, suggesting potential for therapeutic applications (Romagnoli et al., 2015).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6(9)5-8(7,3)10-4/h6,9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNPCZRWOCQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol | |
CAS RN |
1423028-70-9 | |
Record name | 3-methoxy-2,2,3-trimethylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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